molecular formula C6H10O2 B3050095 Hexanal, 2-oxo- CAS No. 2363-84-0

Hexanal, 2-oxo-

Cat. No.: B3050095
CAS No.: 2363-84-0
M. Wt: 114.14 g/mol
InChI Key: QHOSFZIXOKVGHK-UHFFFAOYSA-N
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Description

Hexanal, 2-oxo-, also known as 2-oxohexanal, is an organic compound with the molecular formula C6H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl chain. This compound is notable for its role in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 2-oxo-, can be synthesized through several methods. One common approach involves the oxidation of hexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, hexanal, 2-oxo-, is often produced via the hydroformylation of 1-pentene. This process, also known as the oxo process, involves the addition of a formyl group to the alkene in the presence of a catalyst, usually a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

Hexanal, 2-oxo-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid.

    Reduction: It can be reduced to hexanol.

    Nucleophilic Addition: The carbonyl group can react with nucleophiles to form addition products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Nucleophilic Addition: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.

Major Products Formed

    Oxidation: Hexanoic acid.

    Reduction: Hexanol.

    Nucleophilic Addition: Various alcohols and other addition products depending on the nucleophile used.

Scientific Research Applications

Hexanal, 2-oxo-, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in disease mechanisms.

    Industry: Utilized in the flavor and fragrance industry due to its characteristic odor, and in agriculture as a natural plant defense stimulant.

Mechanism of Action

The mechanism of action of hexanal, 2-oxo-, involves its interaction with various molecular targets and pathways. In biological systems, it is known to participate in lipid peroxidation, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage. The compound can also act as a signaling molecule, influencing gene expression and metabolic pathways.

Comparison with Similar Compounds

Hexanal, 2-oxo-, can be compared with other aldehydes and ketones, such as:

    Hexanal: Similar in structure but lacks the oxo group at the second position.

    2-Hexenal: An unsaturated aldehyde with a double bond in the carbon chain.

    Hexanoic Acid: The oxidized form of hexanal, 2-oxo-.

Hexanal, 2-oxo-, is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-oxohexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSFZIXOKVGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178304
Record name Hexanal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-84-0
Record name Hexanal, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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